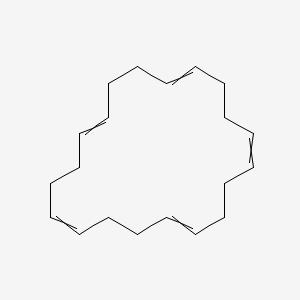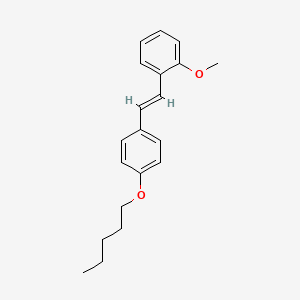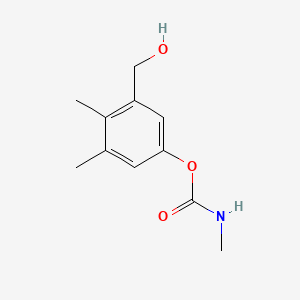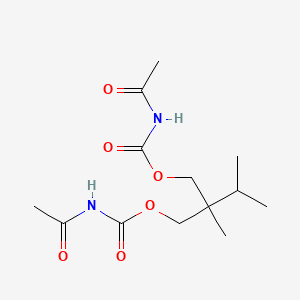
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is a chemical compound that belongs to the class of carbamates. This compound is characterized by the presence of two acetylcarbamate groups attached to a 2-isopropyl-2-methyl-1,3-propanediol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) typically involves the reaction of 2-isopropyl-2-methyl-1,3-propanediol with acetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) may involve large-scale batch or continuous processes. The reaction parameters are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The acetylcarbamate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: 2-Isopropyl-2-methyl-1,3-propanediol and acetylcarbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) involves its interaction with specific molecular targets. The acetylcarbamate groups can interact with enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations, releasing active metabolites that exert their effects through different pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: A simple alkyl diol with sedative, anticonvulsant, and muscle relaxant effects.
Carisoprodol: A muscle relaxant that is metabolized to meprobamate, which has sedative properties.
Meprobamate: A tranquilizer used to treat anxiety disorders.
Uniqueness
2-Isopropyl-2-methyl-1,3-propanediol bis(acetylcarbamate) is unique due to its dual acetylcarbamate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
25648-84-4 |
|---|---|
Molecular Formula |
C13H22N2O6 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
[2-(acetylcarbamoyloxymethyl)-2,3-dimethylbutyl] N-acetylcarbamate |
InChI |
InChI=1S/C13H22N2O6/c1-8(2)13(5,6-20-11(18)14-9(3)16)7-21-12(19)15-10(4)17/h8H,6-7H2,1-5H3,(H,14,16,18)(H,15,17,19) |
InChI Key |
ZZHZBOWDNSQHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(COC(=O)NC(=O)C)COC(=O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


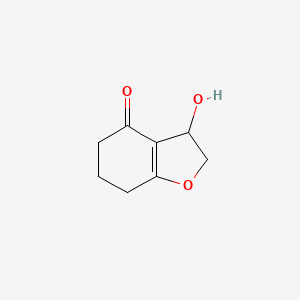
![3-[5-Methoxy-4-oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,5-dien-1-yl]prop-2-enoic acid](/img/structure/B14684699.png)
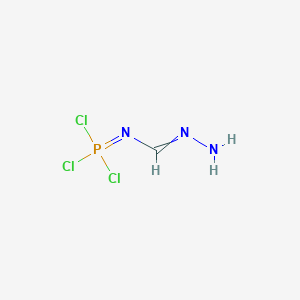
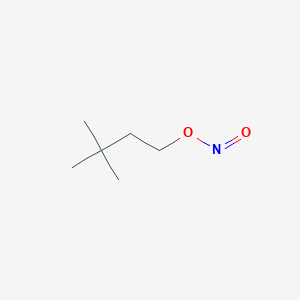
![(E)-but-2-enedioic acid;8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B14684717.png)
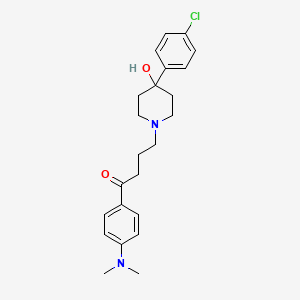
![6-[(2-Chloroethyl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14684739.png)
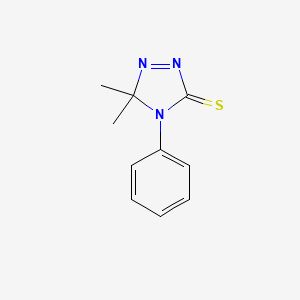
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
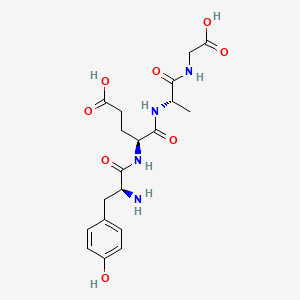
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
